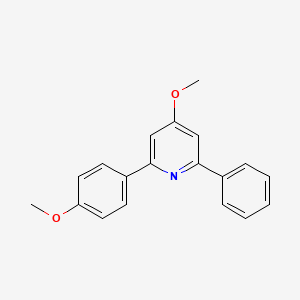

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Vue d'ensemble

Description

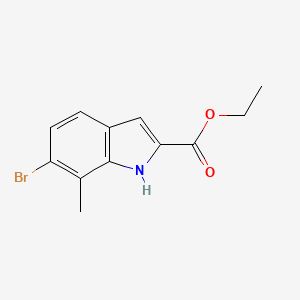

The compound “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” likely belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would likely consist of a pyridine ring substituted with a phenyl ring and two methoxy groups . The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis

Phenylpyridines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The reactivity of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on the positions of the substituents on the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Applications De Recherche Scientifique

Geometric Analysis and Electronic Structure

- The methoxy group in compounds like 4-(4-Methoxyphenyl)-2,6-diphenylpyridine significantly influences the geometry of the benzene ring. Crystal and molecular structure studies supported by Ab Initio Calculations have shown that the methoxy group interacts strongly with the ring via the resonance effect, leading to significant deformations of the exo-cyclic bond angles. This interaction also induces a more double character of certain bonds, favoring one Kekule structure (Krygowski et al., 1994).

Corrosion Inhibition

- Pyridine derivatives, including those similar to 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid. Experimental studies combined with quantum chemical analysis revealed these compounds' protective film formation and adsorption properties on mild steel surfaces (Ansari et al., 2015).

Material Synthesis and Redox Properties

- The synthesis of complex materials, such as diphosphene carrying a sterically protecting group with a reversible redox site, has been achieved using derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine. This has enabled the construction of novel redox systems combining diphosphene and triarylamine units (Tsuji et al., 1999).

Photophysical Properties and Metal Complexes

- Studies have explored the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines, where derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine play a crucial role. These studies focus on how different substituents influence the complexes' luminescence and electronic properties (Neve et al., 1999).

Luminescent Materials

- The synthesis of luminescent materials featuring bent-core structures has been achieved using derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine. Such compounds exhibit promising liquid crystalline behavior and photo-physical properties, making them suitable for various applications, including display technologies (Ahipa et al., 2014).

Zinc Ion Detection

- Derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine have been utilized for the selective and sensitive ratiometric fluorescence quantification of zinc ions. This approach is significant in bioanalytical chemistry due to zinc's essential role in biological processes (Liang & Rao, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSSJOTYXKOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)

![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)

![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)